

SGC2085: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SGC2085

Cat. No.: B10771654

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SGC2085**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details its chemical properties, biochemical activity, relevant signaling pathways, and experimental protocols for its use in research settings.

Core Properties of SGC2085

SGC2085 is a small molecule inhibitor of CARM1, an enzyme that plays a crucial role in transcriptional regulation and has been implicated in various diseases, including cancer.^{[1][2]} The compound exists in both a free base and a hydrochloride salt form, each with distinct properties.

| Property | SGC2085 (Free Base) | SGC2085 Hydrochloride |
|--------------------------|---|---|
| CAS Number | 1821908-48-8 | 1821908-49-9 |
| Molecular Formula | C ₁₉ H ₂₄ N ₂ O ₂ | C ₁₉ H ₂₄ N ₂ O ₂ • HCl |
| Molecular Weight | 312.41 g/mol | 348.9 g/mol |
| Primary Target | CARM1 (PRMT4) | CARM1 (PRMT4) |
| IC ₅₀ (CARM1) | 50 nM | 50 nM |
| Secondary Target | PRMT6 | PRMT6 |
| IC ₅₀ (PRMT6) | 5.2 µM | 5.2 µM |
| Solubility | DMSO: 62 mg/mL (198.45 mM) | Not explicitly stated |
| | Ethanol: 62 mg/mL | |

Table 1: Physicochemical and Biochemical Properties of **SGC2085** and its Hydrochloride Salt. [\[2\]](#)[\[3\]](#)

Biochemical Activity and Selectivity

SGC2085 is a potent inhibitor of CARM1 with a reported IC₅₀ of 50 nM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It exhibits over 100-fold selectivity for CARM1 over other Protein Arginine Methyltransferases (PRMTs), with the notable exception of PRMT6, against which it has an IC₅₀ of 5.2 µM.[\[3\]](#)[\[4\]](#) A study has shown that **SGC2085** is selective against a panel of 21 human protein methyltransferases when tested at concentrations of 1 µM, 10 µM, and 50 µM.[\[4\]](#) Due to its high selectivity, **SGC2085** is a valuable tool for dissecting the biological functions of CARM1.

| Target Family | Specific Targets Investigated (where specified) | Activity/Selectivity Notes |
|------------------------|---|--|
| Protein Arginine | PRMT1, PRMT3, PRMT5, PRMT7, PRMT8 | >100-fold selectivity over these PRMTs. |
| Methyltransferases | PRMT6 | Inhibited with an IC ₅₀ of 5.2 μM. |
| Other | Panel of 21 human protein methyltransferases | Fully selective at concentrations up to 50 μM.[4] |
| Non-epigenetic Targets | Broad panels (e.g., GPCRs, ion channels) | While not explicitly detailed for SGC2085, similar tool compounds are often profiled broadly to ensure target specificity. |

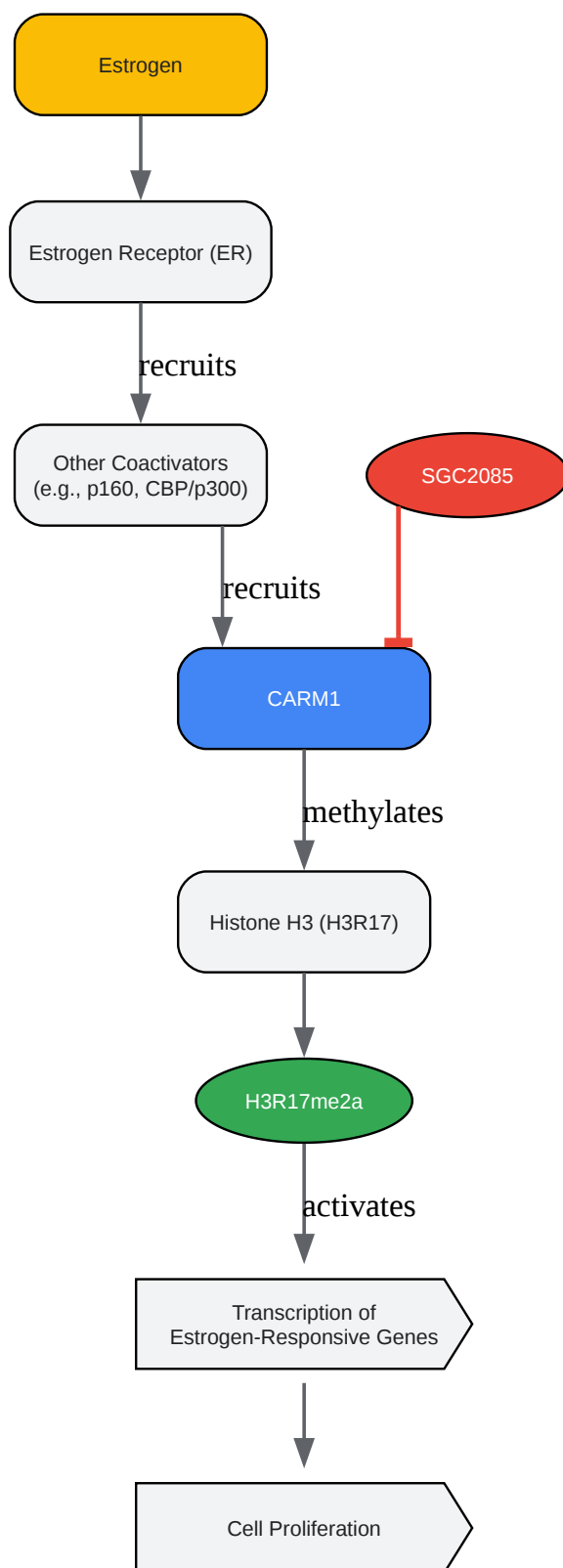
Table 2: Selectivity Profile of **SGC2085**.

Signaling Pathways Involving CARM1

CARM1 is a key player in several signaling pathways critical for cell growth, differentiation, and survival. **SGC2085**, by inhibiting CARM1, can modulate these pathways.

Estrogen Receptor Signaling

In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for the estrogen receptor, promoting the transcription of estrogen-responsive genes that drive cell proliferation. **SGC2085** can inhibit this process.

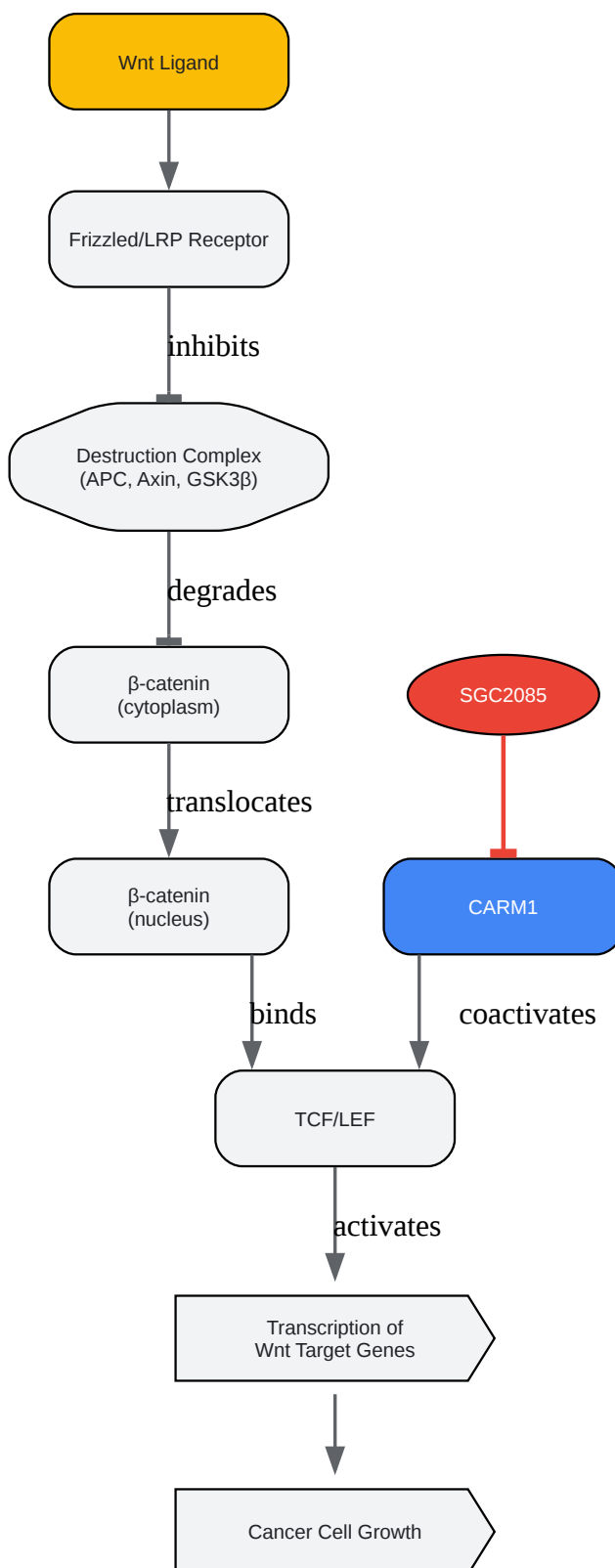


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CARM1 in Estrogen Receptor Signaling

Wnt/ β -catenin Signaling

CARM1 has been identified as a positive modulator of Wnt/ β -catenin signaling.[2] In colorectal cancer, CARM1 can interact with β -catenin to enhance the transcription of Wnt target genes, promoting cancer cell growth. Inhibition of CARM1 with **SGC2085** is expected to suppress this pathway.



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CARM1 in Wnt/β-catenin Signaling

Experimental Protocols

The following are detailed methodologies for key experiments involving **SGC2085**.

In Vitro CARM1 Enzymatic Assay (LC-MS/MS-based)

This protocol describes a direct and sensitive method to measure CARM1 activity and its inhibition by **SGC2085** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[5]

Materials:

- Recombinant human CARM1 enzyme
- **SGC2085**
- PABP1 (456-466) peptide substrate
- S-adenosyl-L-methionine (AdoMet)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
- Quenching Solution: 0.1% formic acid in water
- Deuterated internal standard for LC-MS/MS

Procedure:

- Prepare a stock solution of **SGC2085** in DMSO.
- In a 96-well plate, add 20 µL of CARM1 enzyme (final concentration 286 nM) to each well.
- Add 10 µL of **SGC2085** at various concentrations (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 µL of a mixture of PABP1 peptide substrate and AdoMet (final concentrations of 12 µM and 10 µM, respectively).

- Incubate the reaction mixture for 2 hours at room temperature.
- Quench the reaction by adding 30 μ L of the reaction mixture to 10 μ L of the quenching solution.
- Add 40 μ L of the deuterated internal standard (100 nM).
- Centrifuge the plate for 5 minutes at 3000 rpm.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the methylated PABP1 peptide.
- Calculate IC₅₀ values from the dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the ability of **SGC2085** to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, BAF155.[\[3\]](#)[\[4\]](#)

Materials:

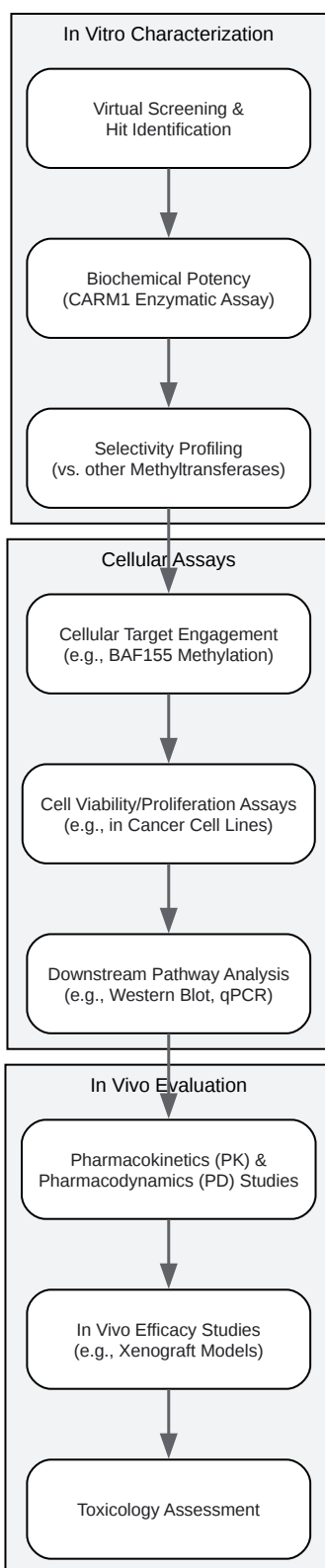
- HEK293 cells (or other suitable cell line)
- **SGC2085**
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail.
- SDS
- Primary antibodies: anti-asymmetric dimethyl-BAF155 (R1064), anti-total BAF155
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

Procedure:

- Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.
- Treat the cells with varying concentrations of **SGC2085** (or DMSO as a vehicle control) for 48 hours.
- Remove the culture medium and lyse the cells with 100 μ L of Lysis Buffer per well.
- Incubate for 3 minutes at room temperature.
- Add SDS to a final concentration of 1%.
- Perform SDS-PAGE to separate the protein lysates.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against methylated and total BAF155.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the effect of **SGC2085** on BAF155 methylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a CARM1 inhibitor like **SGC2085**.



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Preclinical Workflow for **SGC2085**

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